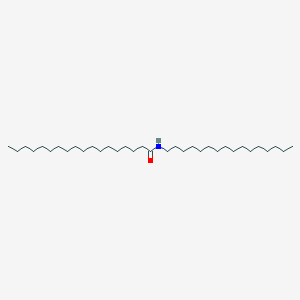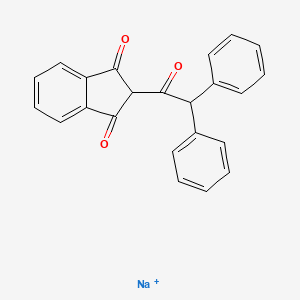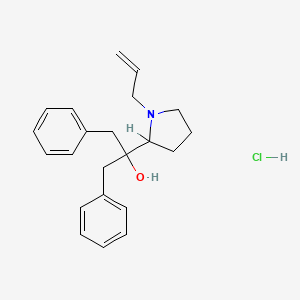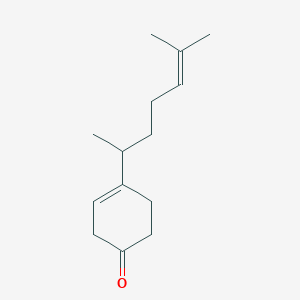
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one is an organic compound with the molecular formula C15H24O It is a cyclohexenone derivative, characterized by a cyclohexene ring substituted with a methylheptenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 6-methylhept-5-en-2-ol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the cyclohexenone ring.
Catalysts: Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) are used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclohexenone ring.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution Reagents: Halogens (e.g., Br2) and nucleophiles (e.g., NH3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or aminated cyclohexenone derivatives.
Applications De Recherche Scientifique
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to elicit biological responses.
Affect Gene Expression: Influence the expression of genes related to its biological activities.
Comparaison Avec Des Composés Similaires
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one can be compared with similar compounds, such as:
(1R,4R)-1-methyl-4-(6-Methylhept-5-en-2-yl)cyclohex-2-enol: Similar structure but with an alcohol group instead of a ketone.
®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene: Similar structure but with a diene ring instead of a cyclohexenone ring.
(S)-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone: Stereoisomer with a different spatial arrangement of atoms.
Propriétés
Numéro CAS |
80717-55-1 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
4-(6-methylhept-5-en-2-yl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C14H22O/c1-11(2)5-4-6-12(3)13-7-9-14(15)10-8-13/h5,7,12H,4,6,8-10H2,1-3H3 |
Clé InChI |
YQRPMHOVGJPHAM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)C1=CCC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


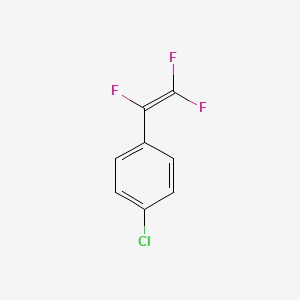
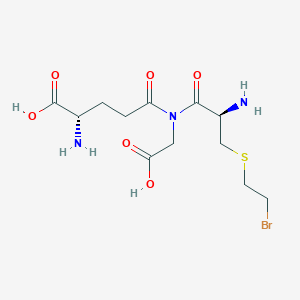
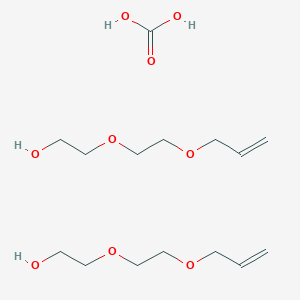
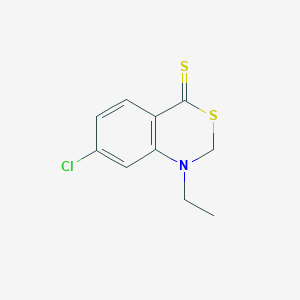
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
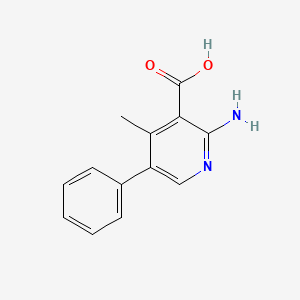
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
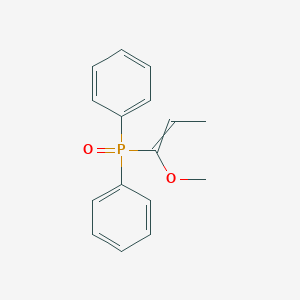

![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)

